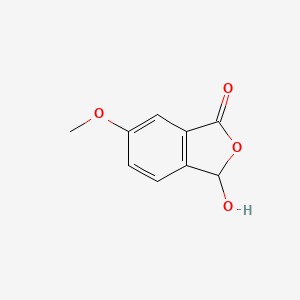

3-hydroxy-6-methoxyisobenzofuran-1(3H)-one

Description

3-Hydroxy-6-methoxyisobenzofuran-1(3H)-one is a substituted isobenzofuranone derivative characterized by a hydroxy group at position 3 and a methoxy group at position 6 on the aromatic ring. Isobenzofuranones are heterocyclic compounds with a fused benzene and furan ring system, often exhibiting diverse biological activities, including analgesic, antiproliferative, and antimicrobial properties . The methoxy and hydroxy substituents in this compound likely influence its electronic properties, solubility, and interactions with biological targets, making it a subject of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name |

3-hydroxy-6-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4,8,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOXKTOMEFCMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 6-Methoxyisobenzofuran-1(3H)-one Precursors

One common approach involves the hydrolysis or selective reduction of halogenated or esterified precursors to yield the hydroxy derivative.

- Starting material: 6-methoxyisobenzofuran-1(3H)-one derivatives, often halogenated or esterified at position 3.

- Reagents: Sodium borohydride (NaBH4) in mixed solvents such as methanol and dichloromethane.

- Conditions: Low temperature (0 °C) to room temperature, followed by acidic workup (e.g., 3 M HCl) to promote lactone formation and hydroxy substitution.

- Outcome: High yield (around 88%) of 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one as a white solid after purification by flash chromatography.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | NaBH4, MeOH/CH2Cl2, 0 °C | Reduction of aldehyde intermediate | - |

| 2 | 3 M HCl, room temperature, 2 h | Acidic workup to form lactone | - |

| 3 | Flash chromatography (Hexane/EtOAc) | Purification | 88 |

Reflux Hydrolysis of Brominated Precursors in Water

Another efficient method involves refluxing brominated precursors in water to induce hydrolysis and substitution.

- Starting material: 3-bromo-6-methoxyisobenzofuran-1(3H)-one or related brominated intermediates.

- Conditions: Reflux in water for 1–2 hours.

- Workup: Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, filtration, and concentration.

- Yield: High yield reported (~96.3%) with product isolated as a yellow solid with melting point consistent with literature values (173–176 °C).

Electrophilic Aromatic Substitution and Palladium-Catalyzed Coupling

Though less directly reported for this exact compound, related isobenzofuranones are synthesized via palladium-catalyzed coupling reactions or electrophilic aromatic substitution, which can be adapted for 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one.

- Catalysts: Pd/C, Pd(OAc)2, CuI, and ligands such as triphenylphosphine.

- Solvents: 1,4-dioxane, dichlorobenzene, or DMF.

- Conditions: Heating (80–140 °C), inert atmosphere (argon), and base (e.g., triethylamine).

- Advantages: Allows selective functionalization and introduction of substituents at desired positions.

- Purification: Flash chromatography or preparative HPLC.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| NaBH4 Reduction + Acidic Workup | Aldehyde intermediate (e.g., methyl 2-formyl-3-hydroxy-5-methoxybenzoate) | NaBH4, MeOH/CH2Cl2, 0 °C; 3 M HCl, RT | 88 | Requires careful temperature control |

| Reflux Hydrolysis in Water | 3-bromo-6-methoxyisobenzofuran-1(3H)-one | Reflux in H2O, 1–2 h | 96.3 | Simple, high yield, scalable |

| Pd-Catalyzed Coupling | Halogenated isobenzofuranone derivatives | Pd/C, CuI, PPh3, Et3N, 1,4-dioxane, heat | 65–85* | Versatile, allows further functionalization |

*Yields vary depending on substrate and reaction optimization.

Detailed Research Findings and Notes

The NaBH4 reduction method is well-documented for converting aldehyde intermediates to the hydroxy lactone with high selectivity and purity. The reaction is typically performed at low temperature to avoid side reactions and is followed by acidic workup to ensure lactone ring closure.

The aqueous reflux hydrolysis method is notable for its simplicity and environmental friendliness, using water as solvent and avoiding harsh organic solvents. The reaction proceeds efficiently with brominated precursors, yielding the hydroxy compound in excellent yield and purity.

Pd-catalyzed methods provide a powerful synthetic tool for constructing substituted isobenzofuranones, including the introduction of methoxy and hydroxy groups via cross-coupling or electrophilic substitution. These methods require careful optimization of catalyst loading, temperature, and solvent to maximize yield and minimize by-products.

Purification techniques such as flash column chromatography and preparative HPLC are essential to isolate the target compound with high purity, especially when mixtures of isomers or side products are formed.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

One of the notable applications of 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one is its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that they could be developed into therapeutic agents for cancer treatment .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Studies have reported that certain derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with cellular processes, making it a candidate for further development as an antimicrobial agent .

Natural Product Synthesis

3-Hydroxy-6-methoxyisobenzofuran-1(3H)-one plays a role in the synthesis of various natural products. Its structural framework is utilized in the total synthesis of complex molecules, such as lobaric acid and its derivatives. This application highlights the compound's utility in creating biologically active natural products from simpler precursors .

Case Study 1: Synthesis of Lobaric Acid

In a study focused on synthesizing lobaric acid from Antarctic sources, researchers utilized 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one as an intermediate. The synthesis involved multiple steps, including the formation of key intermediates that ultimately led to the successful production of lobaric acid, demonstrating the compound's versatility in synthetic organic chemistry .

Case Study 2: Antimicrobial Evaluation

A series of derivatives based on 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one were evaluated for their antimicrobial properties. The results indicated varying degrees of activity against different pathogens, with certain compounds exhibiting minimum inhibitory concentrations (MIC) as low as 16 μg/ml. This study underscores the potential for developing new antimicrobial agents based on this chemical scaffold .

Mechanism of Action

The mechanism of action of 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one include:

Key Observations :

- Chirality : Unlike the dimeric 3,3'-oxybi analogue, the target compound lacks chiral centers, simplifying synthesis and purification .

Physicochemical Properties

- Melting Points :

- 3-Hydroxy-6-methoxyisobenzofuran-1(3H)-one analogues (e.g., 6-hydroxy-3-trichloromethyl derivative) exhibit high melting points (~186–189°C) due to hydrogen bonding and aromatic stacking .

- Methoxy-substituted derivatives generally have higher melting points than methylated analogues (e.g., 6-methyl derivative) due to stronger intermolecular interactions .

- Solubility : The hydroxy group enhances water solubility, while methoxy and methyl groups increase lipophilicity, favoring organic solvents .

Biological Activity

3-Hydroxy-6-methoxyisobenzofuran-1(3H)-one is a compound belonging to the isobenzofuranone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antioxidant, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one is . The compound features a methoxy group and a hydroxyl group, which are critical for its biological activity. Its structure can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that derivatives of isobenzofuranones exhibit significant anticancer properties. For instance, research has shown that 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one can induce apoptosis in various cancer cell lines. A study demonstrated that compounds with similar structures had IC50 values ranging from 0.69 to 22 mM against cancer cell lines such as MCF-7 and A549, indicating potential effectiveness in cancer treatment .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| 3-Hydroxy-6-methoxyisobenzofuran | MCF-7 | 20.1 |

| A549 | 14 |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) and interference with tubulin polymerization, leading to cell cycle arrest .

2. Antioxidant Activity

The antioxidant properties of 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one have been evaluated using various assays, including DPPH radical scavenging tests. The compound demonstrated significant scavenging activity, comparable to established antioxidants. The antioxidant capacity is attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals .

3. Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. In vitro studies showed that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting its potential as a natural antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Case Study 1: Anticancer Effects

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating early apoptotic changes .

Case Study 2: Antioxidant Efficacy

A study assessing the antioxidant capacity of the compound used the DPPH assay and found that at a concentration of 100 µg/mL, it scavenged approximately 70% of DPPH radicals. This finding positions it as a promising candidate for further development in nutraceutical applications aimed at oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one, and how are they optimized for yield?

- Methodology : The compound is synthesized via cyclization reactions. For example, palladium(II)-catalyzed carboxylation of 4-methoxybenzoic acid with dibromomethane at 140°C yields the lactone core (33% yield) . Alternatively, hydrolysis of 2-vinylbenzoic acid methyl ester derivatives followed by epoxidation (using m-chloroperoxybenzoic acid) and acid-catalyzed cyclization (e.g., p-toluenesulfonic acid) provides intermediates, which undergo nucleophilic substitution (e.g., with tosyl chloride) and elimination to form the target compound. Tosyl chloride methods generally yield higher efficiency than phosphorus tribromide .

- Optimization : Key parameters include reaction temperature (140°C for palladium catalysis), solvent selection (acetone for crystallization), and purification via silica gel chromatography (hexane:ethyl acetate eluent) .

Q. How is the molecular structure of 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one characterized experimentally?

- Techniques : Single-crystal X-ray diffraction (SCXRD) confirms the monoclinic space group with lattice parameters . Intermolecular interactions (C–H···O, C–H···π) stabilize the crystal packing .

- Complementary Data : NMR (, ) and IR spectroscopy validate functional groups. For example, NMR peaks at δ 3.89 (methoxy group) and 5.25 (lactone protons) align with the planar structure .

Q. What preliminary biological activities have been reported for this compound?

- Activities : The isobenzofuran-1(3H)-one core exhibits phytotoxic, antioxidant, and antibacterial properties. Phytotoxicity is linked to inhibition of photosynthetic electron transport in plants, while antioxidant activity is attributed to radical scavenging (e.g., DPPH assay) .

- Assays : In vitro models (e.g., PC12 cells for neuroprotection) and plant-based assays (e.g., lettuce seedling growth inhibition) are standard. Replicate experiments and dose-response curves are critical to confirm activity .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored to enhance the phytotoxic activity of this compound?

- Strategy : Modify substituents on the aromatic ring (e.g., hydroxyl/methoxy groups) and compare activity. For instance, 3,4-dihydroxy analogs show stronger phytotoxicity due to increased hydrogen bonding with target enzymes .

- Experimental Design : Synthesize derivatives via regioselective substitution (e.g., halogenation, alkylation) and test phytotoxicity using standardized assays (e.g., Lemna minor growth inhibition). Molecular docking can predict interactions with photosynthetic proteins (e.g., D1 protein in PSII) .

Q. How should researchers address contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Resolution : Control variables such as assay conditions (pH, solvent), cell line specificity, and redox potential of the compound. For example, pro-oxidant effects may dominate in high concentrations or metal-rich environments. Validate results using orthogonal assays (e.g., ORAC alongside DPPH) .

- Case Study : Huang et al. (2012) observed antioxidant activity in PC12 cells, but conflicting results in other models may arise from differences in intracellular glutathione levels .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

- Methods :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to enzymes like photosystem II (PSII).

- Cryo-EM/X-ray Crystallography : Resolve compound-enzyme complexes (e.g., with cytochrome P450 monooxygenases) to identify binding pockets .

- Metabolomics : Profile changes in plant metabolites (e.g., chlorophyll degradation products) post-treatment to elucidate phytotoxic mechanisms .

Q. How can computational methods guide the optimization of synthetic routes?

- Approach : Use density functional theory (DFT) to model transition states and predict reaction pathways. For example, DFT calculations on palladium-catalyzed carboxylation can identify rate-limiting steps (e.g., oxidative addition of dibromomethane) .

- Software : Gaussian or ORCA for energy profiling; molecular dynamics (MD) simulations to study solvent effects on crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.